

Spectroscopic Profile of 4-Dodecanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Dodecanol**

Cat. No.: **B156585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-dodecanol**, a secondary alcohol with applications in various scientific domains. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-dodecanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ^1H and ^{13}C NMR spectra for **4-dodecanol** are not readily available in public spectral databases, the expected chemical shifts can be predicted based on the analysis of similar secondary alcohols.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Dodecanol**

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
-OH	~1.0 - 5.0	Broad Singlet
H-4 (CH-OH)	~3.4 - 3.8	Multiplet
H-3, H-5 (-CH ₂ -)	~1.4 - 1.6	Multiplet
-(CH ₂) ₇ -	~1.2 - 1.4	Multiplet
H-1, H-12 (-CH ₃)	~0.8 - 1.0	Triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Dodecanol**

Carbon Atom	Predicted Chemical Shift (ppm)
C-4 (CH-OH)	~65 - 75
C-3, C-5	~35 - 45
C-2, C-6	~25 - 35
C-7 to C-11	~22 - 32
C-1, C-12	~14

Infrared (IR) Spectroscopy

The infrared spectrum of **4-dodecanol** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for **4-Dodecanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3369	Strong, Broad	O-H stretch (hydrogen-bonded)
~2925, 2854	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1057	Medium	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **4-dodecanol** shows a characteristic fragmentation pattern for a secondary alcohol.[\[7\]](#)

Table 4: Mass Spectrometry (MS) Data for **4-Dodecanol**

m/z	Relative Intensity (%)	Putative Fragment
43	100.0	[C ₃ H ₇] ⁺
57	85.0	[C ₄ H ₉] ⁺
71	55.0	[C ₅ H ₁₁] ⁺
85	30.0	[C ₆ H ₁₃] ⁺
59	25.0	[CH(OH)CH ₂ CH ₃] ⁺
101	10.0	[M - C ₆ H ₁₃] ⁺
143	5.0	[M - C ₃ H ₇] ⁺
186	<1	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **4-dodecanol** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-1.0 mL) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

^1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For signal enhancement, 16 to 64 scans are typically co-added.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often with a proton decoupler to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ^1H NMR. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.

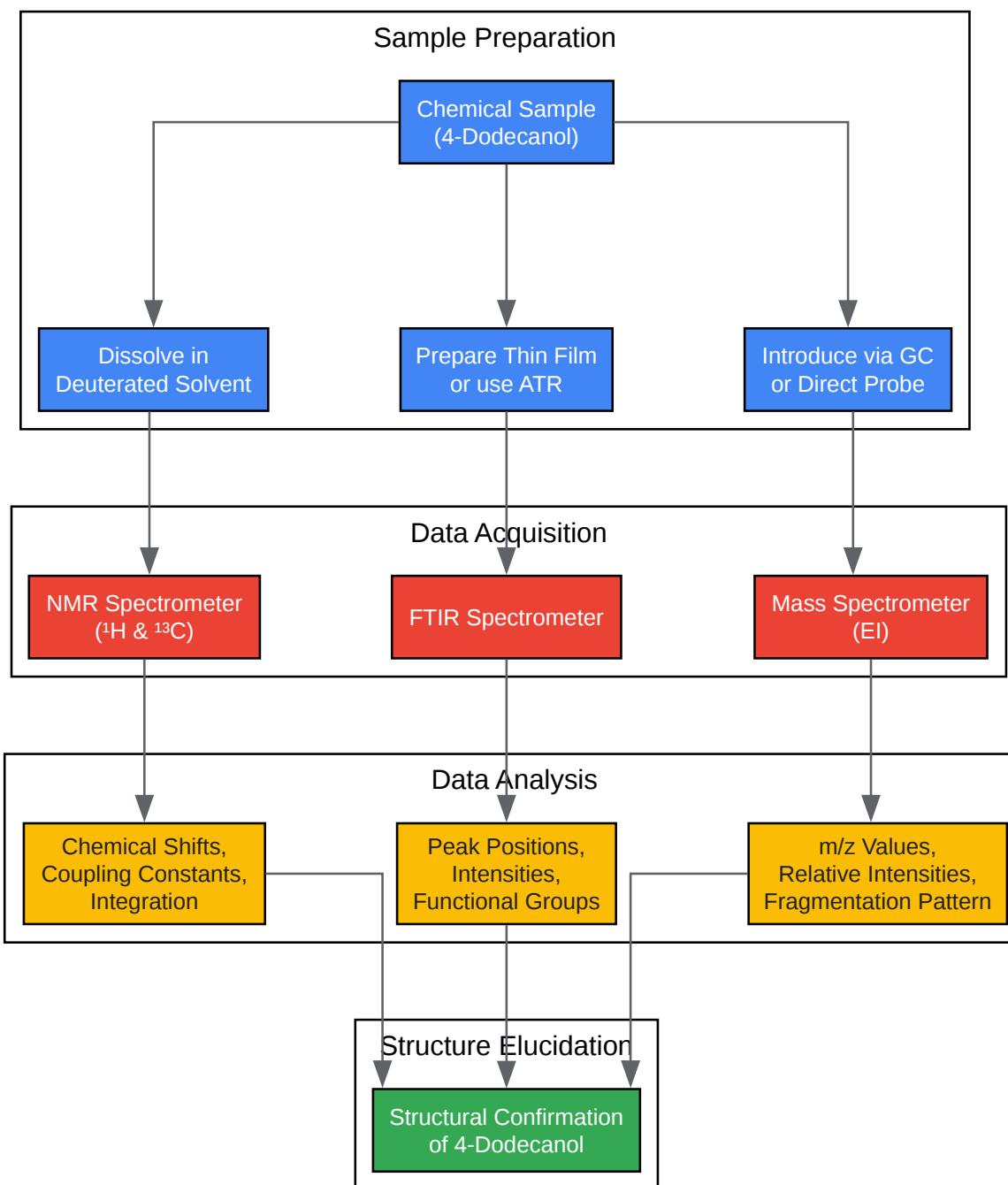
Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **4-dodecanol**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean KBr plates or ATR crystal is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm^{-1} . To improve the signal-to-noise ratio, 16 to 32 scans are commonly co-added at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like **4-dodecanol**, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.


Ionization: Electron Ionization (EI) is a common method for analyzing such compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector then records the abundance of each ion.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-dodecanol**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. azom.com [azom.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Dodecanol [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Dodecanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156585#spectroscopic-data-of-4-dodecanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com